molecular formula C22H22FNO3 B11395086 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11395086
M. Wt: 367.4 g/mol
InChI Key: YRSCEGRPYFYXCL-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a dimethylphenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the dimethylphenoxy intermediate.

    Introduction of the Fluorobenzyl Group: The next step involves the reaction of the dimethylphenoxy intermediate with 4-fluorobenzyl chloride in the presence of a base to form the fluorobenzyl derivative.

    Formation of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a reaction with furan-2-carbaldehyde in the presence of a reducing agent.

    Formation of the Acetamide Backbone: The final step involves the reaction of the fluorobenzyl derivative with acetic anhydride to form the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a pharmaceutical agent.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    2-(2,6-dimethylphenoxy)-N-(4-bromobenzyl)-N-(furan-2-ylmethyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide may impart unique properties, such as increased metabolic stability or altered biological activity, compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-16-5-3-6-17(2)22(16)27-15-21(25)24(14-20-7-4-12-26-20)13-18-8-10-19(23)11-9-18/h3-12H,13-15H2,1-2H3

InChI Key

YRSCEGRPYFYXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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